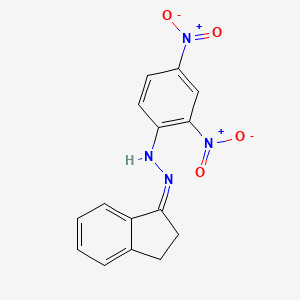
Indan-1-one (2,4-dinitrophenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indan-1-one (2,4-dinitrophenyl)hydrazone is a useful research compound. Its molecular formula is C15H12N4O4 and its molecular weight is 312.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. How is Indan-1-one (2,4-dinitrophenyl)hydrazone synthesized under conventional laboratory conditions?
Methodological Answer: The compound is typically synthesized by refluxing Indan-1-one with 2,4-dinitrophenylhydrazine (DNPH) in an acidic methanol solution. A molar equivalent of Indan-1-one dissolved in methanol is added to a DNPH/methanol mixture containing concentrated H₂SO₄. The reaction is heated under reflux for 5–10 minutes, resulting in a color change (e.g., orange to deep red). The product precipitates upon cooling and is isolated via filtration, followed by drying under vacuum . For carbonyl derivatives, analogous methods involve heating ketone solutions with DNPH in a water bath to form hydrazone precipitates .
Q. What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer: Key techniques include:
- Elemental Analysis : To verify stoichiometry (e.g., C, H, N composition) and compare with theoretical values (see Table 3 in ).
- UV-Vis Spectroscopy : Hydrazones exhibit strong absorbance due to the conjugated π-system; λmax values correlate with substituent effects .
- Melting Point Analysis : Sharp melting points confirm purity and structural consistency.
- FT-IR : C=N and N-H stretches (1600–1650 cm⁻¹ and ~3200 cm⁻¹, respectively) confirm hydrazone formation .
Q. What safety precautions are critical when handling 2,4-dinitrophenylhydrazine (DNPH) during synthesis?
Methodological Answer: DNPH must be stored phlegmatized with 30% water to prevent explosive hazards in its dry form . During synthesis, use acid-resistant gloves, fume hoods, and avoid contact with skin. Waste should be neutralized with ice-cold sodium bicarbonate before disposal. Hazard classifications include flammability and potential carcinogenicity, requiring adherence to GHS protocols .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize the yield and purity of this compound derivatives?
Methodological Answer: Microwave irradiation reduces reaction time (e.g., from hours to minutes) by enhancing reaction kinetics. For example, microwave-assisted synthesis of substituted hydrazones (e.g., 4-hydroxybenzylidene derivatives) achieves >90% yield under controlled power (100–150 W) and temperature (60–80°C). This method minimizes side reactions, improving crystallinity and purity . Comparative studies with conventional reflux show microwave methods enhance reproducibility for structurally complex derivatives .
Q. How can researchers resolve contradictions in spectroscopic data during hydrazone characterization?
Methodological Answer: Discrepancies in UV-Vis or IR data may arise from impurities, tautomerism, or solvent effects. Strategies include:
- Cross-Validation : Combine NMR (¹H/¹³C) with X-ray crystallography to confirm tautomeric forms (e.g., keto-enol equilibria) .
- Solvent Screening : Polar solvents (e.g., DMSO) stabilize specific tautomers, simplifying spectral interpretation .
- Computational Modeling : DFT calculations predict electronic transitions and vibrational modes, aligning with experimental data .
Q. What advanced applications exist for hydrazone derivatives in biochemical assays?
Methodological Answer: Hydrazones are used to quantify enzyme activity via spectrophotometric methods. For example:
- ALT/AST Assays : Pyruvate (generated from alanine/aspartate transamination) reacts with DNPH to form a hydrazone, measured at 540 nm .
- Carbonyl Quantification : DNPH derivatives detect oxidized proteins in oxidative stress studies, with HPLC-MS validation .
Q. How can researchers design hydrazone derivatives for antimicrobial studies?
Methodological Answer: Modify the Indan-1-one core with substituents (e.g., halogens, methoxy groups) to enhance bioactivity. For example:
- Structure-Activity Relationships (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) to improve membrane permeability .
- MIC Assays : Test derivatives against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Synergistic effects with antibiotics (e.g., ciprofloxacin) are evaluated via checkerboard assays .
Q. Data Contradiction Analysis
Q. How should researchers address inconsistent melting points in hydrazone derivatives?
Methodological Answer: Variations may stem from polymorphism or residual solvents. Solutions include:
- Recrystallization : Use solvent pairs (e.g., methanol/water) to isolate pure polymorphs .
- Thermogravimetric Analysis (TGA) : Detect solvent retention affecting melting behavior .
- Single-Crystal XRD : Resolve structural ambiguities caused by polymorphic forms .
Q. Tables for Key Data
Table 1. Elemental Analysis of Hydrazone Derivatives
| Compound | %C (Calc/Found) | %H (Calc/Found) | %N (Calc/Found) | Source |
|---|---|---|---|---|
| Indan-1-one DNPH | 58.2/58.0 | 3.5/3.6 | 14.1/14.3 |
Table 2. Microwave vs. Conventional Synthesis Parameters
| Method | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional | 2 h | 75 | 92 |
| Microwave | 10 min | 92 | 98 |
特性
CAS番号 |
902-25-0 |
|---|---|
分子式 |
C15H12N4O4 |
分子量 |
312.28 g/mol |
IUPAC名 |
N-[(Z)-2,3-dihydroinden-1-ylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C15H12N4O4/c20-18(21)11-6-8-14(15(9-11)19(22)23)17-16-13-7-5-10-3-1-2-4-12(10)13/h1-4,6,8-9,17H,5,7H2/b16-13- |
InChIキー |
NQCDWRIWARFUKB-SSZFMOIBSA-N |
SMILES |
C1CC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C31 |
異性体SMILES |
C1C/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=CC=C31 |
正規SMILES |
C1CC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















